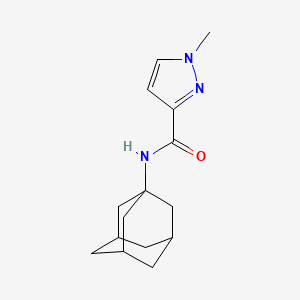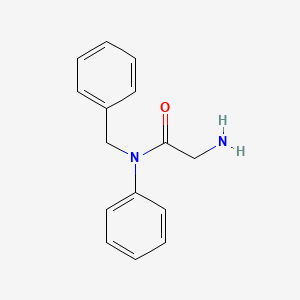![molecular formula C14H23N3O B7459387 N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7459387.png)
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide, also known as DMPEA-CH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide has shown potential in various scientific research applications. One of the most promising areas is in the field of cancer research. Studies have shown that N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a potential candidate for developing new cancer therapies.
Another area where N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide has shown potential is in the field of neuroscience. Studies have shown that N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in various neurological disorders. This makes it a potential candidate for developing new treatments for conditions such as depression and schizophrenia.
Mécanisme D'action
The exact mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide is not fully understood. However, studies have shown that it can modulate the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide has been shown to have various biochemical and physiological effects on the body. Studies have shown that it can increase the levels of dopamine and serotonin in the brain, which can have various effects on mood, cognition, and behavior. It has also been shown to have anti-inflammatory and antioxidant properties, which can be beneficial in various conditions such as arthritis and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide for lab experiments is its relatively simple synthesis method. This makes it easy to obtain large quantities of the compound for use in experiments. Another advantage is its potential applications in various fields, such as cancer research and neuroscience.
However, there are also some limitations to using N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide in lab experiments. One limitation is the lack of knowledge about its exact mechanism of action. This makes it difficult to design experiments that specifically target its effects. Another limitation is the lack of information about its potential side effects, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide. One area of interest is in developing new cancer therapies based on its ability to induce apoptosis in cancer cells. Another area of interest is in developing new treatments for neurological disorders based on its ability to modulate neurotransmitter activity. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide and its potential side effects.
Méthodes De Synthèse
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide can be synthesized by reacting 1,5-dimethylpyrazole with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. The synthesis method is relatively straightforward and can be easily scaled up for larger quantities of N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide.
Propriétés
IUPAC Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-10(13-9-15-17(3)11(13)2)16-14(18)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUOXKCFHTZCED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(C)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohexanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)
![1-[4-(Pyridin-3-ylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B7459313.png)
![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![1-methyl-N-[(1-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B7459331.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)
![4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)

